molecular formula C9H15N3 B1529249 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1248970-88-8

1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1529249
CAS No.: 1248970-88-8
M. Wt: 165.24 g/mol
InChI Key: SUBOZXJOQFRDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

The compound belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its systematic IUPAC name, 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine , reflects its substituents:

  • 1-(1-Cyclopropylethyl): A cyclopropane ring attached to an ethyl group, bonded to the pyrazole’s N1.
  • 5-Methyl: A methyl group at the C5 position.
  • 3-Amino: An amine group at the C3 position.
Property Value Source
Molecular formula C₉H₁₅N₃
Molecular weight 165.24 g/mol
SMILES CC1=CC(=NN1C(C)C2CC2)N
CAS Registry Number 1248970-88-8

The compound’s InChIKey (SUBOZXJOQFRDNB-UHFFFAOYSA-N) and canonical SMILES notation further validate its structural uniqueness.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s seminal work on synthetic methods for pyrazole derivatives. The discovery of natural pyrazoles, such as 1-pyrazolyl-alanine in 1959, highlighted their biological relevance.

The synthesis of This compound represents a modern advancement in pyrazole functionalization. Early pyrazole syntheses relied on cyclocondensation of 1,3-diketones with hydrazines, but contemporary techniques, such as transition-metal-catalyzed reactions and multicomponent couplings, enable precise substitution patterns. The incorporation of a cyclopropylethyl group exemplifies the strategic use of sterically demanding substituents to modulate reactivity and biological activity.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, particularly pyrazoles, are pivotal in drug discovery due to their aromatic stability and hydrogen-bonding capabilities. Key significance of this compound includes:

  • Structural Diversity: The cyclopropylethyl group introduces steric effects and conformational rigidity, enhancing target selectivity in enzyme inhibition.
  • Pharmacophore Potential: Pyrazole-3-amine derivatives are explored as kinase inhibitors (e.g., CDK2/5), antimicrobial agents, and anti-inflammatory compounds.
  • Material Science Applications: Pyrazole derivatives serve as ligands in coordination chemistry and precursors for functional materials.

Recent studies highlight its role in optimizing cyclin-dependent kinase (CDK) inhibitors, where the 3-amine group facilitates hydrogen bonding with kinase hinge regions.

Research Objectives and Scope

Current research objectives for this compound focus on:

  • Synthetic Optimization:

    • Developing regioselective methods for cyclopropane functionalization.
    • Enhancing yields via flow chemistry or microwave-assisted synthesis.
  • Biological Evaluation:

    • Screening against kinase targets (e.g., CDK2/5, Aurora kinases).
    • Investigating synergistic effects in combination therapies.
  • Computational Modeling:

    • Predicting binding affinities using molecular docking.
    • Analyzing electronic effects of the cyclopropylethyl group on aromaticity.
  • Material Applications:

    • Designing metal-organic frameworks (MOFs) with pyrazole-based linkers.

Future studies aim to bridge synthetic chemistry with translational applications, leveraging the compound’s modular structure for tailored functionalities.

Properties

IUPAC Name

1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBOZXJOQFRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Cyclopropyl Hydrazine with 3-Methyl-2-pyrazoline-5-one

A prominent laboratory method involves the condensation reaction between cyclopropyl hydrazine and 3-methyl-2-pyrazoline-5-one under acidic catalysis, typically using p-toluenesulfonic acid in ethanol as solvent. This method proceeds as follows:

  • Reagents: Cyclopropyl hydrazine, 3-methyl-2-pyrazoline-5-one, p-toluenesulfonic acid
  • Solvent: Ethanol
  • Conditions: Acidic medium, moderate temperature
  • Outcome: Formation of the pyrazole ring with cyclopropylethyl and methyl substituents, yielding this compound

This approach benefits from straightforward reaction conditions and accessibility of starting materials, allowing for good yields and purity after standard purification techniques such as recrystallization or column chromatography.

Industrial Multi-step Synthesis

In industrial contexts, the preparation is more complex, involving:

  • Step 1: Cyclization of appropriate hydrazine derivatives with β-ketoesters or diketones to form substituted pyrazolines
  • Step 2: Condensation with cyclopropyl-containing intermediates to introduce the cyclopropylethyl group
  • Step 3: Purification steps including crystallization and chromatographic methods to achieve high purity

This multi-step process ensures scalability and reproducibility, with optimization of reaction parameters (temperature, solvents, catalysts) to maximize yield and minimize impurities.

Related Synthetic Techniques and Reaction Conditions

While direct synthesis of this compound is less frequently detailed in literature, analogous pyrazole derivatives provide insight into preparative strategies:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of pyrazoline Cyclopropyl hydrazine + β-ketoester 70-85 Acidic catalysis, ethanol solvent
2 Condensation & cyclization Acid catalyst (p-toluenesulfonic acid) 75-90 Temperature control critical
3 Oxidation/dehydrogenation Iodine and tert-butyl hydroperoxide (TBHP) 67-86 For selective functionalization (analogous reactions)
4 Reduction or functional group modification LiAlH4 or IBX oxidation (for related compounds) 65-88 Used in modifying pyrazole derivatives

These steps highlight the importance of controlled reaction conditions and choice of reagents to achieve the desired substitution pattern on the pyrazole ring.

Research Findings and Optimization

  • Catalytic Systems: Acidic catalysts such as p-toluenesulfonic acid have proven effective in promoting cyclization and condensation reactions for pyrazole synthesis.
  • Solvent Effects: Ethanol is preferred for its ability to dissolve reactants and facilitate the condensation reaction, with temperature optimization around 50–70 °C enhancing yields.
  • Oxidative Coupling: For functionalization of pyrazol-5-amines, oxidative dehydrogenative coupling using iodine and TBHP has been reported to yield high-purity azo derivatives, which could be adapted for pyrazole modifications.
  • Purification: Flash column chromatography and recrystallization are standard for isolating pure compounds, with silica gel and petroleum ether/ethyl acetate mixtures commonly used.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Remarks
Condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one Cyclopropyl hydrazine, 3-methyl-2-pyrazoline-5-one, p-toluenesulfonic acid Ethanol, acidic, moderate temp 75-90 Simple, effective for lab-scale synthesis
Industrial multi-step synthesis β-ketoesters, hydrazine derivatives, acid catalysts Multi-step, controlled temp Variable Scalable, optimized for yield and purity
Oxidative dehydrogenative coupling (for pyrazol-5-amines) Iodine, TBHP, EtOH 50 °C, 3 h 67-86 Potential for functionalization
Reduction/Oxidation (analogous derivatives) LiAlH4, IBX 0-20 °C, inert atmosphere 65-88 For modifying pyrazole substituents

Chemical Reactions Analysis

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
CAS Number: 1248970-88-8

This compound features a unique structure characterized by a cyclopropylethyl group and a methyl group on the pyrazole ring, which contributes to its reactivity and potential applications in synthesis and biological interactions.

Chemistry

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and reaction mechanisms. The compound can undergo various chemical reactions, including:

  • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide to form pyrazole oxides.
  • Reduction: Using sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
  • Substitution: The amino group can be replaced with other functional groups through reactions with halogenating agents or nucleophiles.

These reactions enable the construction of more complex molecules, making it invaluable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor binder. Its structural features make it a candidate for studying molecular interactions, which could lead to insights into enzyme mechanisms or receptor functions. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist.

Medicine

Research indicates that pyrazole derivatives exhibit various pharmacological activities, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antimicrobial activities

These properties suggest that this compound could be explored for therapeutic applications in treating inflammatory diseases or infections.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various processes in chemical manufacturing, contributing to advancements in agricultural science and materials development.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various pyrazole derivatives on specific enzymes involved in metabolic pathways. The results showed that compounds similar to this compound exhibited significant inhibition rates, suggesting potential therapeutic uses in metabolic disorders.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of several pyrazole derivatives against common pathogens. The findings indicated that compounds containing the pyrazole ring demonstrated effective antibacterial activity, paving the way for new antimicrobial agents derived from this class of compounds.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. Alternatively, it could modulate receptor function by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Pyrazol-3-amine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison
Compound Name Substituent at N1 Position Molecular Formula Molecular Weight Notable Features
Target: 1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine Cyclopropylethyl C₉H₁₅N₃ 153.23 Cyclopropane introduces ring strain; potential for enhanced metabolic stability
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3) Phenylethyl C₁₂H₁₅N₃ 201.27 Aromatic phenyl group may improve lipophilicity
1-(Butan-2-yl)-5-methyl-1H-pyrazol-3-amine Butan-2-yl C₈H₁₅N₃ 153.23 Linear alkyl chain increases flexibility
1-[(3-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1004643-48-4) 3-Chlorobenzyl C₁₁H₁₂ClN₃ 221.69 Chlorine atom enhances electronegativity; potential antimicrobial activity
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5) 3-Chlorothiophen-2-ylmethyl C₉H₁₀ClN₃S 227.71 Sulfur-containing substituent; possible redox activity

Physicochemical Properties

  • Solubility : The cyclopropylethyl group in the target compound may reduce water solubility compared to hydrophilic substituents (e.g., pyridinyl in ).
  • Stability : Cyclopropane’s ring strain could increase reactivity but may also confer metabolic stability in vivo .
  • pKa : Pyrazol-3-amine derivatives typically have pKa values ~8.8, making them weakly basic .

Spectral Characterization

  • NMR : Pyrazole H-4 protons resonate at δ 5.7–6.0 ppm in CDCl₃ .
  • IR : N-H stretches appear at ~3250 cm⁻¹; carbonyl groups (if present) at ~1680 cm⁻¹ .
  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 230 for cyclopropylmethyl analogs) .

Biological Activity

1-(1-Cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is being studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C10H17N3
  • Molecular Weight : 179.26 g/mol
  • IUPAC Name : 5-(1-cyclopropylethyl)-2,4-dimethylpyrazol-3-amine
  • Structure :
InChI Key LGNDIQVRJNKOQB UHFFFAOYSA N\text{InChI Key LGNDIQVRJNKOQB UHFFFAOYSA N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : The compound could modulate receptor activity, affecting cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides showed notable antifungal activity against various pathogens, suggesting a potential role for this compound in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are under investigation. It has been suggested that the modulation of inflammatory pathways through enzyme inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against cancer cell lines by inhibiting key proteins involved in tumor growth and survival . The synergistic effects when combined with established chemotherapeutic agents like doxorubicin have also been evaluated.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activity of pyrazole derivatives .
Goulioukina et al. (2016)Investigated anticancer effects in breast cancer cell lines; showed promising results with pyrazole compounds .
BenchChem ResearchNoted potential applications in drug development due to its diverse biological activities.

Q & A

Q. What are the key synthetic methodologies for preparing 1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine?

The synthesis typically involves a multi-step approach:

  • Cyclopropane introduction : Reacting 5-methyl-1H-pyrazol-3-amine with cyclopropylethyl halides in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Purification : Column chromatography using silica gel with hexane:ethyl acetate (8:2) as the eluent to isolate the product .
  • Yield optimization : Maintaining low temperatures (0–5°C) during exothermic steps and stoichiometric control of reagents (1.0 eq acid chlorides) minimizes side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopropylethyl and methyl groups). For example, cyclopropyl protons appear as distinct multiplet signals (δ 0.71–0.92 ppm) .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives) .
  • IR spectroscopy : Amine N-H stretches (~3250 cm1^{-1}) and C-N vibrations (~1353 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives?

Quantum chemical calculations (e.g., DFT) and molecular docking simulate interactions with biological targets (e.g., microbial enzymes). For example:

  • Reactivity descriptors : HOMO-LUMO gaps predict electron-rich regions for binding.
  • Docking studies : Derivatives with electron-withdrawing groups (e.g., nitro) show higher affinity for bacterial dihydrofolate reductase .

Q. What strategies resolve discrepancies in antimicrobial activity data across derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (Table 1).
  • Statistical validation : Use ANOVA to assess significance of substituent contributions.
  • Mechanistic studies : Fluorescence quenching assays or X-ray crystallography can reveal binding site interactions .

Table 1 : Antimicrobial activity of select derivatives (MIC values in µg/mL)

Substituent (R)E. coliS. aureus
3,5-Dinitrobenzoyl12.56.25
3-Methoxybenzoyl5025
Benzoyl10050

Q. How to design derivatives for improved metabolic stability?

  • Cyclopropyl group : Enhances rigidity and reduces oxidative metabolism.
  • Methoxybenzyl protection : Shields the amine group from first-pass metabolism.
  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) quantify degradation rates .

Methodological Challenges

Q. What are common pitfalls in purifying this compound?

  • Silica gel adsorption : Polar amine groups may cause tailing; use basic eluents (e.g., 1% NH4_4OH in ethyl acetate).
  • Low volatility : Avoid rotary evaporation at high temperatures; lyophilization preserves integrity .

Q. How to validate synthetic intermediates using spectral data?

  • 1^1H NMR coupling constants : Cyclopropyl protons exhibit J=46J = 4–6 Hz due to ring strain.
  • HRMS : Confirm molecular formula (e.g., C10_{10}H16_{16}N3_3 requires m/z 190.1346) .

Applications in Drug Discovery

Q. What biological targets are plausible for this compound?

  • Antimicrobial : Inhibition of bacterial DNA gyrase or fungal lanosterol demethylase.
  • Anti-inflammatory : COX-2 or TNF-α modulation via pyrazole-amine interactions .

Q. How to assess selectivity against human cell lines?

  • Cytotoxicity assays : MTT tests on HEK293 or HepG2 cells.
  • Therapeutic index : Compare IC50_{50} values for microbial vs. mammalian cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.